3-Chloro-2,6-difluoroaniline

Overview

Description

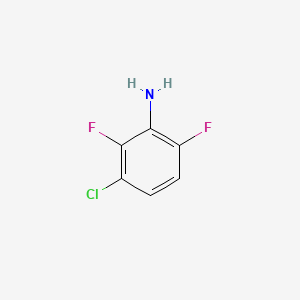

3-Chloro-2,6-difluoroaniline is a chemical compound with the molecular formula C6H4ClF2N . It has a molecular weight of 163.55 . The IUPAC name for this compound is 3-chloro-2,6-difluoroaniline .

Synthesis Analysis

The synthesis of 2,6-difluoroaniline, a related compound, has been described in a patent . The process involves the partial fluorine exchange of 1,2,3-trichlorobenzene to a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene, followed by amination of the chloro substituents . The 3-chloro-2,6-difluoroaniline could potentially be synthesized through a similar process, with an additional chlorination step.Molecular Structure Analysis

The InChI code for 3-Chloro-2,6-difluoroaniline is 1S/C6H4ClF2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

3-Chloro-2,6-difluoroaniline is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications

- N-Substituted Triazolopyrimidines : 3-Chloro-2,6-difluoroaniline serves as a building block in the synthesis of N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide. These compounds exhibit potential biological activity and are investigated for their pharmacological properties .

- Purine Inhibitors : Researchers have utilized this compound to create a herbicidal compound series of 2,6,9-trisubstituted purine inhibitors targeting p38α kinase. These inhibitors play a role in drug discovery and kinase-related research .

- Substituted Phenylthiomorpholine Dioxide : 3-Chloro-2,6-difluoroaniline is an intermediate in the synthesis of substituted phenylthiomorpholine dioxide. This intermediate finds applications in pharmaceutical chemistry and drug development .

- Researchers use computational tools such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD to visualize molecular dynamics simulations involving 3-Chloro-2,6-difluoroaniline. These simulations enhance our understanding of stereochemistry, isomerism, hybridization, and molecular orbitals .

Synthesis of Biologically Active Compounds

Pharmaceutical Intermediates

Computational Chemistry and Molecular Dynamics

Safety and Hazards

3-Chloro-2,6-difluoroaniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin and eye irritation, and specific target organ toxicity . Safety precautions include avoiding dust formation, avoiding breathing in dust/fume/gas/mist/vapors/spray, and wearing protective equipment .

properties

IUPAC Name |

3-chloro-2,6-difluoroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-3-1-2-4(8)6(10)5(3)9/h1-2H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIJUAFFSMAKNNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)N)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2,6-difluoroaniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[2-[(4-methylthiadiazol-5-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2624794.png)

![N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2624796.png)

![2-[3-(Oxan-2-yloxy)prop-1-en-2-yl]pyridine](/img/structure/B2624799.png)

![3-[Acetyl(methyl)amino]benzoic acid](/img/structure/B2624802.png)

![3-(2-methoxyphenyl)-9-(3-phenylpropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2624808.png)

![[4-chloro-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2624812.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2624814.png)